molecular formula C8H7BrF2O2 B13161228 4-Bromo-5-(difluoromethyl)-2-methoxyphenol

4-Bromo-5-(difluoromethyl)-2-methoxyphenol

Cat. No.: B13161228
M. Wt: 253.04 g/mol
InChI Key: BMDVKFLDPXXWMM-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Phenols in Modern Organic Synthesis and Design

Significance of Bromine Substitution in Aromatic Systems

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic chemistry, most commonly achieved through electrophilic aromatic substitution. nih.govmsu.edu Aryl bromides are valuable intermediates for several reasons:

Reaction Intermediates : They are classical precursors for generating organometallic reagents, such as Grignard and organolithium reagents, which are essential for forming new carbon-carbon bonds. nih.gov

Cross-Coupling Reactions : Aryl bromides are key substrates in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for constructing complex molecular architectures.

Electronic Influence : Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. stackexchange.com However, it can also donate electron density via resonance. This dual nature deactivates the ring towards further electrophilic substitution but directs incoming electrophiles to the ortho and para positions. stackexchange.com This directing effect is crucial for controlling regioselectivity during synthesis.

Role of Methoxyphenol Scaffolds in Advanced Chemical Architectures

A molecular scaffold refers to the core structure of a molecule upon which functional groups are built. nih.govmdpi.comnih.gov The methoxyphenol scaffold, specifically the guaiacol (B22219) (2-methoxyphenol) framework present in the target molecule, is a common motif in both natural products and synthetic compounds.

This scaffold is significant as it is:

A precursor in the synthesis of various pharmaceuticals. For instance, the related compound 4-bromoguaiacol is an important intermediate in the synthesis of novel bioactive compounds, including the cancer drug Bosutinib. chemicalbook.com

A structural unit in molecules designed to interact with biological systems. For example, methoxyphenol derivatives have been investigated in the development of inhibitors for protein aggregation, a key process in neurodegenerative diseases. acs.org

A versatile chemical entity that allows for selective modification at multiple positions on the aromatic ring, guided by the electronic effects of the hydroxyl and methoxy (B1213986) groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

4-bromo-5-(difluoromethyl)-2-methoxyphenol

InChI

InChI=1S/C8H7BrF2O2/c1-13-7-3-5(9)4(8(10)11)2-6(7)12/h2-3,8,12H,1H3

InChI Key

BMDVKFLDPXXWMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(F)F)O

Origin of Product

United States

Importance of Difluoromethyl Cf2h Functionality in Chemical Biology and Material Science

Electronic and Steric Influence of Difluoromethyl Groups on Molecular Properties

The CF₂H group imparts distinct electronic and steric characteristics to a molecule. The two highly electronegative fluorine atoms create a strong dipole and render the attached carbon atom electron-deficient.

PropertyInfluence of Difluoromethyl (CF₂H) Group
Electronic Effect Strongly electron-withdrawing via induction, which can alter the acidity and basicity of nearby functional groups and influence reaction pathways. nih.gov
Polarity The C-H bond in the CF₂H group is highly polarized, enabling it to act as a hydrogen bond donor. nih.govresearchgate.netbeilstein-journals.org
Steric Profile The CF₂H group is sterically larger than a hydrogen atom and a hydroxyl group, but its steric demand is often compared to that of a methyl or ethyl group. nih.govmdpi.com This can influence molecular conformation and binding interactions.
Lipophilicity It generally increases a molecule's lipophilicity (fat-solubility) compared to a hydroxyl group, which can improve properties like membrane permeability. mdpi.com

Bioisosteric Relationships of Difluoromethyl Motifs in Molecular Design

One of the most significant roles of the difluoromethyl group in medicinal chemistry is its function as a bioisostere—a substituent that can replace another group without significantly altering the molecule's biological activity, while potentially improving its other properties. The CF₂H group is recognized as a metabolically stable bioisostere for several common functional groups. nih.govacs.org

The key bioisosteric relationship is with the hydroxyl (-OH) group. researchgate.netmdpi.com The CF₂H group can mimic the hydrogen-bond donating capability of a hydroxyl group, a critical interaction for drug-receptor binding. researchgate.netbeilstein-journals.org Unlike the hydroxyl group, however, the CF₂H group is not acidic and is resistant to common metabolic pathways like oxidation and glucuronidation, which can lead to improved drug stability and bioavailability. nih.govnih.gov

Comparison of CF₂H with Other Functional Groups

Functional Group Hydrogen Bond Donor? Metabolic Stability Lipophilicity
Hydroxyl (-OH) Yes (Strong) Low Low
Thiol (-SH) Yes (Weak) Moderate Moderate
Difluoromethyl (-CF₂H) Yes (Moderate) High High

| Methyl (-CH₃) | No | High | High |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Difluoromethyl 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-5-(difluoromethyl)-2-methoxyphenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton, carbon, and fluorine signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the hydroxyl proton, and the proton of the difluoromethyl group.

The aromatic region would likely display two singlets, corresponding to the protons at positions 3 and 6 of the phenyl ring. The proton at position 6 would be influenced by the adjacent hydroxyl and methoxy groups, while the proton at position 3 would be primarily affected by the neighboring methoxy and bromine substituents.

The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the upfield region of the spectrum. The hydroxyl (-OH) proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (position 6)7.10 - 7.30s-
Ar-H (position 3)6.90 - 7.10s-
-OH5.0 - 6.0br s-
-OCH₃3.80 - 4.00s-
-CHF₂6.50 - 6.80t~50-55

Note: Predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound would provide signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon bearing the hydroxyl group (C-1) and the methoxy group (C-2) are expected to be downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the bromine atom (C-4) will also have a characteristic chemical shift. The carbon of the difluoromethyl group will appear as a triplet due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)145 - 150
C-2 (C-OCH₃)148 - 153
C-3115 - 120
C-4 (C-Br)110 - 115
C-5 (C-CHF₂)125 - 130 (t)
C-6118 - 123
-OCH₃55 - 60
-CHF₂110 - 115 (t)

Note: Predicted values are based on the analysis of similar structures and known substituent effects. 't' indicates a triplet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, arising from coupling with the single proton of that group. The chemical shift of this signal provides valuable information about the electronic environment of the difluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHF₂-110 to -130d~50-55

Note: Predicted values are based on typical ranges for difluoromethyl groups attached to aromatic rings. 'd' indicates a doublet. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although for this specific molecule with mostly isolated spin systems in the aromatic region, its utility might be limited to confirming the H-F coupling of the difluoromethyl group if a ¹H-¹⁹F COSY is performed.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum.

Table 4: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M]⁺C₈H₇BrF₂O₂251.9601
[M+H]⁺C₈H₈BrF₂O₂252.9679

Note: The calculated exact mass is for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, methoxy, aromatic, and C-F bonds. orgchemboulder.comlibretexts.org

Table 5: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
-OHO-H stretch (broad)3200 - 3600
Aromatic C-HC-H stretch3000 - 3100
Aliphatic C-H (-OCH₃)C-H stretch2850 - 2960
Aromatic C=CC=C stretch1450 - 1600
C-OC-O stretch (phenol)1200 - 1260
C-OC-O stretch (ether)1000 - 1150
C-FC-F stretch1000 - 1100
C-BrC-Br stretch500 - 600

X-ray Crystallography for Solid-State Molecular Geometry and Packing of this compound and Related Systems

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, a comprehensive understanding of its solid-state molecular geometry and crystal packing can be inferred from crystallographic data of closely related substituted bromophenols and methoxyphenols. X-ray crystallography provides definitive information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, which is governed by various intermolecular forces.

Expected Molecular Geometry

The molecular geometry of this compound is expected to be largely planar with respect to the benzene (B151609) ring. Theoretical studies on the complete series of 19 bromophenols have shown that a planar geometry is the most stable form for halogen-substituted phenols. acs.org The key structural parameters, such as bond lengths and angles, are influenced by the electronic effects of the substituents.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho to each other, a core structure found in guaiacol (B22219). In such systems, an intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen is a common feature, influencing the orientation of these groups. acs.orgresearchgate.net The methoxy group's methyl moiety is likely to be slightly out of the plane of the benzene ring. The difluoromethyl (-CHF₂) group, with its tetrahedral carbon, will have the fluorine and hydrogen atoms positioned out of the aromatic plane.

Based on data from related structures, the following table presents expected bond lengths and angles for the core functional groups of this compound.

ParameterExpected Value RangeDescription
C-Br Bond Length1.85 - 1.91 ÅCarbon-bromine bond in an aromatic system.
C-O (Phenolic)1.36 - 1.40 ÅCarbon-oxygen bond of the hydroxyl group.
O-H (Phenolic)0.95 - 0.99 ÅOxygen-hydrogen bond of the hydroxyl group.
C-O (Methoxy)1.35 - 1.39 ÅAromatic carbon to methoxy oxygen bond.
O-CH₃ (Methoxy)1.41 - 1.45 ÅMethoxy oxygen to methyl carbon bond.
C-C (Aromatic)1.38 - 1.41 ÅCarbon-carbon bonds within the benzene ring.
C-C (to CHF₂)1.50 - 1.54 ÅBond between the aromatic ring and the -CHF₂ group.
∠ C-C-Br Angle118° - 122°Angle involving the bromine-substituted carbon.
∠ C-C-O (Phenolic)117° - 121°Angle at the hydroxyl-substituted carbon.
∠ C-O-H (Phenolic)105° - 109°Angle within the hydroxyl group.
∠ C-O-CH₃ (Methoxy)116° - 120°Angle within the methoxy group.

Note: These values are estimations based on crystallographic data of substituted bromophenols and methoxyphenols and may vary for the specific title compound.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a balance of intermolecular forces. For this compound, several key interactions are expected to direct the crystal packing.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is anticipated to form robust intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. In the crystal structure of 3,4-dimethoxyphenol, O—H···O hydrogen bonds involving both the phenol (B47542) and methoxy groups create infinite chains. nih.gov A similar O—H···O hydrogen bonding network, likely involving the phenolic hydroxyl group of one molecule and the methoxy oxygen or phenolic oxygen of another, would be a primary motif in the crystal packing of the title compound.

Other Interactions:

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the planes of adjacent rings are arranged in either a parallel or offset fashion.

Dipole-Dipole Interactions: The presence of several polar bonds (C-Br, C-O, C-F) will result in a net molecular dipole moment, leading to dipole-dipole interactions that influence the molecular arrangement.

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Difluoromethyl 2 Methoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties. For 4-Bromo-5-(difluoromethyl)-2-methoxyphenol, DFT calculations would provide fundamental information about its geometry, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and orbital distributions)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic transitions. youtube.commalayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. malayajournal.orgresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For phenolic compounds, the HOMO is typically localized on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. The LUMO, conversely, is often distributed over the aromatic ring. The introduction of a bromine atom and a difluoromethyl group would be expected to influence the energies and distributions of these orbitals, thereby modulating the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for Phenolic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenol (B47542)-8.50-1.207.30
4-Bromophenol-8.65-1.507.15
2-Methoxyphenol-8.30-1.107.20

Note: This table presents illustrative data for related compounds to demonstrate the concepts of HOMO, LUMO, and the energy gap. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing valuable clues about its reactivity. researchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, highlighting their potential as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would be expected to be a region of positive potential (blue), indicating its susceptibility to nucleophilic attack. The bromine and difluoromethyl substituents would also influence the electrostatic potential across the aromatic ring.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduaiu.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding charge delocalization, hyperconjugative interactions, and the nature of intramolecular bonding. For this compound, NBO analysis could quantify the delocalization of electron density from the oxygen lone pairs into the aromatic ring and reveal the electronic interactions between the substituents and the phenol core.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals. nih.govuninsubria.it

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathways, locate transition states, and determine activation energies. For phenolic compounds, theoretical studies have investigated various reactions, including oxidation, halogenation, and reactions with free radicals. nih.govacs.orgnih.govrsc.org

A theoretical study of the reaction mechanisms involving this compound could, for example, investigate its antioxidant activity by modeling its reaction with a free radical. This would involve calculating the energies of the reactants, products, and the transition state for hydrogen atom transfer from the hydroxyl group. Such studies provide fundamental insights into the reactivity of the molecule and can help in the design of new compounds with desired properties.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While research exists for structurally related molecules, such as those containing a bromo- and methoxy- substituted phenol ring, specific studies focusing on the difluoromethyl variant are not presently available. Consequently, a detailed, data-driven article on its computational chemistry, as per the requested outline, cannot be generated at this time.

The requested analysis, encompassing the prediction of spectroscopic parameters and in silico screening and ligand design principles, necessitates dedicated research employing quantum chemical calculations and molecular modeling. Such studies would typically involve methods like Density Functional Theory (DFT) to predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra) and to elucidate the molecule's electronic structure. Furthermore, in silico screening and the application of ligand design principles require computational assessments of the molecule's physicochemical properties and potential interactions, which are absent from the current body of scientific literature.

Without peer-reviewed research specifically focused on this compound, any attempt to generate the requested article would rely on speculation and extrapolation from related compounds, thereby failing to meet the required standards of scientific accuracy and specificity. Further computational research is required to provide the foundational data necessary for a thorough and authoritative discussion on this particular compound.

Academic and Research Applications of 4 Bromo 5 Difluoromethyl 2 Methoxyphenol

Applications in Organic Synthesis as a Versatile Building Block

The molecular architecture of 4-Bromo-5-(difluoromethyl)-2-methoxyphenol suggests its potential as a versatile building block in organic synthesis. The presence of multiple reactive sites—the bromine atom, the phenolic hydroxyl group, and the activated aromatic ring—allows for a variety of chemical transformations, making it a hypothetical starting point for the synthesis of more complex molecules.

Precursor in the Synthesis of Novel Pharmaceutical Intermediates

Theoretically, the bromine atom on the aromatic ring could serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are fundamental in pharmaceutical chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of drug candidates. For instance, replacement of the bromine with aryl, heteroaryl, or alkyl groups could lead to novel scaffolds for kinase inhibitors or G-protein coupled receptor (GPCR) modulators.

Scaffolding for the Construction of Complex Natural Product Analogs

The core structure of this compound could, in principle, be elaborated to mimic portions of complex natural products. The phenolic hydroxyl and methoxy (B1213986) groups provide opportunities for etherification, esterification, or oxidation to introduce further complexity. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, could be incorporated into analogs of natural products to enhance their metabolic stability or binding affinity. For example, it could be envisioned as a component in the synthesis of analogs of fluorinated vitamin D. nih.gov

Reagent in Method Development for New Chemical Transformations

Given its unique combination of functional groups, this compound could serve as a model substrate in the development of new synthetic methodologies. For example, researchers could explore novel catalytic systems for the selective functionalization of the C-H bonds on the aromatic ring or develop new methods for the transformation of the difluoromethyl group. Photocatalysis represents a promising area where this compound could be used to explore novel difluoromethylation reactions. nih.govnih.gov

Applications in Medicinal Chemistry Research (as a molecular probe or scaffold)

In medicinal chemistry, the strategic incorporation of fluorine-containing groups is a widely used strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethyl group, in particular, offers unique properties that can be exploited in drug design.

Exploration of the Difluoromethyl Group's Role in Modulating Molecular Lipophilicity

Table 1: Predicted Lipophilicity of Related Compounds

Compound Predicted LogP*
2-Methoxyphenol 1.36
4-Bromo-2-methoxyphenol (B1221611) 2.45
4-Bromo-5-fluoro-2-methoxyphenol 2.80

*Predicted LogP values are estimations and can vary between different software.

Studies on the Metabolic Stability Conferred by Fluorine Substitution

Fluorine substitution is a common strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes such as cytochrome P450s. The difluoromethyl group in this compound could, therefore, be expected to improve the metabolic stability of molecules derived from this scaffold. While direct metabolic studies on this specific compound are absent from the literature, the general principle is well-established in medicinal chemistry. mdpi.com

Table 2: Bond Dissociation Energies

Bond Bond Dissociation Energy (kcal/mol)
C-H ~100

This increased bond strength contributes to the enhanced metabolic stability of fluorinated compounds.

Design of New Chemical Entities as Probes for Biological Systems

The rational design of chemical probes is a cornerstone of modern chemical biology, enabling the study and manipulation of biological systems with high precision. A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein, to elucidate its function or to validate it as a potential therapeutic target. nih.govnih.gov The utility of a probe is defined by its potency, selectivity, and ability to function in a cellular or in vivo context. nih.gov

The compound this compound serves as a valuable scaffold in the synthesis of new chemical entities for biological exploration. Its substituted phenol (B47542) structure is a common feature in many biologically active molecules. Phenolic compounds, in general, are versatile starting points for chemical synthesis. For instance, the related compound, 4-bromo-2-methoxyphenol, has been utilized as a reagent in the multi-step synthesis of 1H-1,2,3-triazole analogs, which were subsequently evaluated for their inhibitory activity against enzymes like carbonic anhydrase-II. researchgate.netresearchgate.net

The specific combination of substituents on this compound makes it an intriguing candidate for the development of novel probes:

The phenol hydroxyl group provides a reactive handle for further chemical modification and can act as a hydrogen bond donor, crucial for interacting with biological targets.

The bromo group can be used as a site for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to build more complex molecular architectures. researchgate.net It also adds to the lipophilicity of the molecule, which can influence cell permeability.

The difluoromethyl (CHF2) group is of particular interest in medicinal chemistry. It is often used as a bioisostere for hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor. sci-hub.se Its inclusion can enhance metabolic stability and modulate the acidity of the nearby phenolic proton.

The methoxy group influences the electronic properties of the aromatic ring and can also participate in hydrogen bonding.

By leveraging these features, medicinal chemists can systematically modify the this compound core to generate libraries of new compounds. These compounds can then be screened against various biological targets to identify potent and selective chemical probes, thereby advancing the understanding of complex biological processes.

Structure-Activity Relationship (SAR) Studies on Brominated and Difluoromethylated Phenol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve systematically altering the chemical structure of a compound and observing the effect of these changes on its biological activity. nih.gov This process allows researchers to identify the key chemical features (pharmacophores) responsible for a molecule's effects and to optimize those features to enhance potency and selectivity. nih.gov For brominated and difluoromethylated phenol derivatives, SAR studies focus on understanding how each component of the molecule contributes to its interaction with a biological target.

The microbial transformation of a series of substituted phenols, for example, has been shown to correlate with the physicochemical properties of the substituents, with van der Waal's radii being a key parameter. nih.gov This highlights the importance of steric and electronic effects in biological interactions.

In the context of a molecule like this compound, an SAR study would involve synthesizing analogs with variations at each position to decode their individual contributions.

Key Structural Components and Their Role in SAR:

ComponentPositionPotential Influence on Biological Activity
Hydroxyl Group C1Acts as a key hydrogen bond donor/acceptor. Its acidity is modulated by other substituents, affecting its interaction with target proteins.
Methoxy Group C2Can act as a hydrogen bond acceptor. Its size and position influence the molecule's conformation and binding orientation.
Bromo Group C4Increases lipophilicity, potentially enhancing membrane permeability. Can form halogen bonds with protein backbones. Serves as a synthetic handle for creating analogs.
Difluoromethyl Group C5A bioisostere for other functional groups, it can enhance metabolic stability. sci-hub.se It is a lipophilic hydrogen bond donor and significantly impacts the electronic nature of the aromatic ring.

By replacing the bromo group with other halogens (Cl, I) or a hydrogen atom, researchers can probe the role of halogen bonding and lipophilicity. Similarly, modifying the methoxy group to an ethoxy or hydroxyl group can provide insights into steric tolerance and hydrogen bonding capacity within the target's binding site. The difluoromethyl group could be compared against a trifluoromethyl or methyl group to understand the specific electronic and metabolic stability advantages it confers. These systematic modifications are essential for building a comprehensive SAR model and optimizing phenol derivatives for specific biological functions. nih.gov

Applications in Materials Science Research

Monomer or Precursor in the Development of Functional Polymers

Phenolic compounds are important precursors and monomers in the synthesis of a wide range of polymers. The hydroxyl group on the phenol ring provides a reactive site for polymerization reactions, such as condensation polymerization, to form materials like phenolic resins and polycarbonates.

A prominent example is the use of a brominated phenol derivative, Tetrabromobisphenol A (TBBPA), as a reactive flame retardant. wikipedia.org TBBPA is incorporated directly into the backbone of polymers like polycarbonates and epoxy resins during polymerization. wikipedia.org This covalent bonding ensures the flame-retardant properties are a permanent part of the material.

Following this principle, this compound possesses the necessary chemical features to be investigated as a novel monomer or precursor for functional polymers:

Reactive Phenolic Hydroxyl: The -OH group can react with other monomers (e.g., phosgene (B1210022) derivatives or epichlorohydrin) to form polymer chains, such as polycarbonates or polyethers.

Incorporated Functionality: The bromine and difluoromethyl groups would be covalently integrated into the polymer backbone. This could impart unique properties to the resulting material, including:

Flame Retardancy: Due to the presence of bromine.

Chemical Resistance and Thermal Stability: The strong carbon-fluorine bonds in the difluoromethyl group can enhance these properties.

Modified Dielectric Properties: The polarity introduced by the C-F and C-Br bonds could alter the polymer's electrical insulation characteristics.

Research into the polymerization of this compound could lead to the development of new high-performance polymers with tailored properties for specialized applications.

Components in the Fabrication of Advanced Organic Electronic Materials

Advanced organic electronic materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is dictated by the electronic properties of their constituent organic molecules.

Substituted aromatic compounds are the fundamental building blocks for these materials. The nature and position of the substituents on the aromatic core allow for the fine-tuning of critical electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn control charge injection, transport, and recombination properties.

While direct use of this compound in organic electronics is not established, its structure contains features that are relevant to the design of electronic materials:

Electron-Rich Methoxy Group: The methoxy (-OCH3) group is an electron-donating group, which tends to raise the HOMO energy level of the aromatic ring. Methoxyphenyl groups are found in some electroactive polymers. pittstate.edu

Electron-Withdrawing Groups: The bromo and difluoromethyl substituents are electron-withdrawing, which can lower both HOMO and LUMO energy levels.

Dipole Moment: The combination of electron-donating and electron-withdrawing groups on the same ring creates a molecular dipole, which can influence the morphology and intermolecular packing of the material in thin films.

Therefore, this compound could serve as a valuable precursor or building block for the synthesis of larger, more complex molecules or polymers intended for use in organic electronic devices. Its unique substitution pattern offers a means to engineer the electronic properties of new materials for enhanced device performance.

Contributions to Research in Specialty Chemical Additives (e.g., flame retardants, in a general sense, without specific product claims)

Specialty chemical additives are compounds added to materials to enhance their properties or impart new functionalities. One of the most critical classes of such additives is flame retardants, which are incorporated into plastics, textiles, and electronics to reduce flammability and improve fire safety. mdpi.com

Brominated compounds, known as brominated flame retardants (BFRs), have been a significant segment of the flame retardant market for decades. mdpi.comnih.gov Their effectiveness stems from the ability of bromine radicals, released at high temperatures, to interrupt the radical chain reactions of combustion in the gas phase. nih.gov

Given its structure, this compound is a compound of interest for research into new specialty chemical additives, particularly in the area of flame retardancy. The presence of a bromine atom on the aromatic ring is the key feature that suggests its potential in this field. Research could explore how this molecule, or polymers derived from it, behave under thermal stress and whether they exhibit flame-retardant properties.

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